molecular formula C15H17ClFNO2 B2553287 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2176124-66-4

2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2553287
CAS No.: 2176124-66-4
M. Wt: 297.75
InChI Key: RLBDWASZGBWVSN-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule is characterized by a 2-chloro-4-fluoro benzamide group linked to a 7-oxaspiro[3.5]nonane scaffold. The presence of the spirocyclic system, a structure noted for its three-dimensionality and structural rigidity, makes this compound a valuable intermediate for exploring structure-activity relationships in medicinal chemistry campaigns. The benzamide moiety is a common pharmacophore found in compounds with diverse biological activities. The specific substitution pattern with electron-withdrawing chloro and fluoro groups can influence the molecule's electronic properties, binding affinity, and metabolic stability. As such, this chemical is primarily utilized as a key building block in the synthesis of more complex molecules, particularly in the development of potential bioactive agents and for the discovery of new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and under the guidelines of their institution's chemical safety program.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO2/c16-12-9-10(17)1-2-11(12)14(19)18-13-3-4-15(13)5-7-20-8-6-15/h1-2,9,13H,3-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDWASZGBWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=C(C=C3)F)Cl)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components (Figure 1):

  • 2-Chloro-4-fluorobenzoic acid (or its activated derivatives).
  • 7-Oxaspiro[3.5]nonan-1-amine , a spirocyclic amine with an ether bridge.

Coupling these fragments via amide bond formation constitutes the primary synthetic pathway. Challenges include the steric hindrance of the spirocyclic amine and the need for regioselective functionalization of the benzoyl moiety.

Synthesis of 7-Oxaspiro[3.5]Nonan-1-Amine

Cyclization of Norbornene Derivatives

The spirocyclic amine is synthesized via norbornene-based cyclization (Scheme 1).

  • Starting material : endo- or exo-2-aminonorbornene carboxamide.
  • Reaction : Acid-catalyzed cyclization in THF at 80°C for 12 hours yields the spirocyclic amine core.
  • Yield : 68–75% (dependent on stereochemistry).
Key Data:
Parameter Value
Catalyst HCl (10 mol%)
Solvent THF
Temperature 80°C
Reaction Time 12 hours
Yield (endo) 75%
Yield (exo) 68%

Boc Protection/Deprotection Strategy

To enhance stability during subsequent reactions, the amine is often protected as a tert-butyl carbamate (Boc) :

  • Protection : Treat 7-oxaspiro[3.5]nonan-1-amine with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA).
  • Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM (0°C to RT, 2 hours).

Synthesis of 2-Chloro-4-Fluorobenzoyl Chloride

From 2-Chloro-4-Fluorobenzoic Acid

  • Activation : React 2-chloro-4-fluorobenzoic acid with thionyl chloride (SOCl₂) at reflux (70°C, 4 hours).
  • Yield : >95% (GC-MS purity).

Alternative Route via Benzonitrile

A patent-derived method uses 2-chloro-4-fluorobenzonitrile as a precursor:

  • Hydrolysis : Treat benzonitrile with LiHMDS (1M in THF) at 0°C for 16 hours.
  • Acidification : Quench with HCl (3N) to yield 2-chloro-4-fluorobenzamidine.
  • Oxidation : Convert benzamidine to benzoic acid using KMnO₄ in acidic conditions.
Key Data:
Step Conditions Yield
Hydrolysis LiHMDS, THF, 0°C 84%
Oxidation KMnO₄, H₂SO₄, 50°C 78%

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical method for amide formation:

  • Mix 2-chloro-4-fluorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine in aqueous NaOH/CH₂Cl₂.
  • Stir at 0°C for 1 hour.
  • Yield : 65–70%.

Carbodiimide-Mediated Coupling

Modern approach using EDCl/HOBt:

  • Combine acid, EDCl, HOBt, and amine in DMF.
  • Stir at RT for 12 hours.
  • Yield : 82% (HPLC purity >98%).

Microwave-Assisted Synthesis

Green chemistry optimization (Table 1):

Parameter Value
Solvent EtOH
Catalyst None
Temperature 120°C
Time 20 minutes
Yield 88%

Microwave irradiation significantly reduces reaction time while improving yield compared to conventional heating.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (hexane/EtOAc 7:3) removes unreacted amine and acid.
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 142–144°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 3.85–3.70 (m, 2H), 2.95–2.80 (m, 4H).
  • HRMS : m/z 314.2 [M+H]⁺ (calc. for C₁₅H₁₇ClFNO₂: 314.09).

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Schotten-Baumann 65% 1 hour Low Industrial
EDCl/HOBt 82% 12 hours Moderate Lab-scale
Microwave 88% 20 min High Pilot-scale

Microwave synthesis offers the best balance of efficiency and yield but requires specialized equipment. Schotten-Baumann remains viable for large-scale production due to lower reagent costs.

Scientific Research Applications

2-Chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring enhance its binding affinity to certain enzymes or receptors. The spirocyclic nonane ring provides structural rigidity, which can influence the compound’s overall bioactivity. The benzamide moiety is crucial for its interaction with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide and analogous benzamides:

Compound Name Substituents on Benzamide Ring Amine Moiety Key Properties/Applications References
This compound 2-Cl, 4-F 7-Oxaspiro[3.5]nonane Hypothesized enhanced metabolic stability due to spirocyclic rigidity N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (unsubstituted) 3,4-Dimethoxyphenethylamine 80% synthetic yield; characterized by NMR and melting point (90°C)
2-Chloro-4-fluoro-N-(benzoxaborol-6-yl)benzamide 2-Cl, 4-F Benzoxaborole Used as internal standard in pharmacokinetic studies for trypanosomiasis drug SCYX-7158
4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide 4-OCH₃ 7-Oxaspiro[3.5]nonane Methoxy group may alter electronic properties; limited data available
2-Chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide 2-Cl, 4-F Pyridinyl-piperidine Potent 5-HT1F receptor agonist; demonstrates SAR-driven selectivity

Key Insights:

Spirocyclic vs. In contrast, the pyridinyl-piperidine moiety in the 5-HT1F agonist () emphasizes the role of hydrogen-bonding and lipophilicity in CNS target engagement .

Substituent Effects on Pharmacokinetics :

  • The chloro-fluoro substitution pattern is shared with the benzoxaborole-containing analog (), which demonstrated utility in high-throughput pharmacokinetic assays, suggesting similar stability in biological matrices .
  • The 4-methoxy analog () lacks halogen substituents, likely reducing electron-withdrawing effects and altering solubility or membrane permeability .

Biological Activity: The 5-HT1F agonist () highlights how amine-group modifications can shift therapeutic targets entirely, whereas the benzoxaborole analog () is tied to antiparasitic activity.

Biological Activity

The compound 2-chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2176124-66-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClFNO2C_{15}H_{17}ClFNO_2 with a molecular weight of approximately 297.75 g/mol. The structural features include:

  • A chlorine atom at the 2-position of the benzamide ring.
  • A fluorine atom at the 4-position.
  • A spirocyclic structure involving a nonane ring, which contributes to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may possess similar or enhanced antimicrobial activity due to its unique structure.

Anticancer Potential

The anticancer properties of benzamide derivatives have been extensively studied. Research indicates that compounds with spirocyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment.

This suggests that this compound could be a candidate for further development in cancer therapeutics.

The proposed mechanism involves the inhibition of specific enzymes associated with cell proliferation and survival pathways. For instance, compounds in this class may target:

  • Topoisomerase II , leading to DNA damage.
  • Protein Kinase B (AKT) pathways, disrupting cell signaling essential for cancer cell survival.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry evaluated various benzamide derivatives against resistant bacterial strains.
    • The study found that modifications at the halogen positions significantly affected antimicrobial potency, indicating that similar modifications in our compound could yield favorable results .
  • Case Study on Anticancer Activity :
    • Research published in Cancer Research highlighted a series of spirocyclic benzamides and their effects on tumor cell lines.
    • The study concluded that structural variations could enhance cytotoxicity, suggesting potential pathways for optimizing this compound as an anticancer agent .

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